7-Bromo-1-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid

Catalog No.
S13544803
CAS No.
M.F
C15H18BrNO4
M. Wt
356.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Bromo-1-((tert-butoxycarbonyl)amino)-2,3-dihydro...

Product Name

7-Bromo-1-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid

IUPAC Name

7-bromo-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydroindene-1-carboxylic acid

Molecular Formula

C15H18BrNO4

Molecular Weight

356.21 g/mol

InChI

InChI=1S/C15H18BrNO4/c1-14(2,3)21-13(20)17-15(12(18)19)8-7-9-5-4-6-10(16)11(9)15/h4-6H,7-8H2,1-3H3,(H,17,20)(H,18,19)

InChI Key

ZBYOMNPRKPSGGP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC2=C1C(=CC=C2)Br)C(=O)O

7-Bromo-1-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid is a chemical compound with the molecular formula C15H18BrNO4C_{15}H_{18}BrNO_4 and a CAS number of 1788044-06-3. This compound features a bromine atom at the 7-position of the indene ring and is characterized by the presence of a tert-butoxycarbonyl (Boc) group, which is commonly used in organic chemistry for protecting amines during synthesis. The compound's structure includes a dihydroindene moiety, which contributes to its unique chemical properties.

The chemical reactivity of 7-Bromo-1-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid can be attributed to its functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the carboxylic acid group can undergo esterification or amidation. The tert-butoxycarbonyl group can be removed under acidic conditions, regenerating the amine for further reactions.

While specific biological activity data for 7-Bromo-1-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid is limited, compounds with similar structural features often exhibit significant biological activities. For instance, derivatives of indene have been studied for their potential as anti-inflammatory agents and in cancer research. Further studies would be necessary to elucidate any direct biological effects of this specific compound.

The synthesis of 7-Bromo-1-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid typically involves several steps:

  • Bromination: The starting material, 2,3-dihydro-1H-indene-1-carboxylic acid, undergoes bromination at the 7-position using bromine or a brominating agent.
  • Protection of Amine: The amine group is protected by reacting with tert-butoxycarbonyl anhydride to form the Boc derivative.
  • Purification: The product is purified through recrystallization or chromatography.

These steps may vary based on specific laboratory conditions and desired yields.

Several compounds share structural similarities with 7-Bromo-1-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid:

Compound NameCAS NumberKey Features
7-Bromoisoquinoline-1-carboxylic acid1256833-95-0Contains a bromo group and a carboxylic acid
4-Bromo-1-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid2089650-09-7Similar Boc protection but different bromination position
6-Bromo-1-((tert-butoxycarbonyl)amino)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid2089648-71-3Features a tetrahydronaphthalene structure

These compounds highlight the diversity within the class of brominated indenes and related structures. The uniqueness of 7-Bromo-1-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid lies in its specific substitution patterns and protective groups that may influence its reactivity and biological activity compared to its analogs.

XLogP3

3.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

355.04192 g/mol

Monoisotopic Mass

355.04192 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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